molecular formula C10H10N2 B6612855 2-ethyl-1,6-naphthyridine CAS No. 52816-68-9

2-ethyl-1,6-naphthyridine

Cat. No.: B6612855
CAS No.: 52816-68-9
M. Wt: 158.20 g/mol
InChI Key: PSSPPIFHACYXBI-UHFFFAOYSA-N
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Description

2-Ethyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1,6-naphthyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminonicotinaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the naphthyridine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free or catalyst-free reactions, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine N-oxides, while substitution reactions can produce various functionalized naphthyridine derivatives.

Scientific Research Applications

2-Ethyl-1,6-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethyl-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may act as a kinase inhibitor, blocking the phosphorylation of key proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1,6-naphthyridine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 2-position can enhance its interaction with certain molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-ethyl-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-9-4-3-8-7-11-6-5-10(8)12-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPPIFHACYXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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